4-Hydroxy-3-methoxybenzaldehyde oxime

Acetylcholinesterase Organophosphate poisoning Enzyme reactivation

Select 4-Hydroxy-3-methoxybenzaldehyde oxime (CAS 134283-49-1, E-isomer) as your research benchmark when the 3-methoxy substituent is critical to your structure-activity relationship (SAR) study. Unlike 4-hydroxybenzaldoxime (32.83% AChE reactivation), this compound delivers a precise 8.90% reactivation—a 3.7-fold differential essential for organophosphate antidote screening. Its 4.12 eV HOMO-LUMO gap (0.33 eV lower than 4-methoxy analogs) enables enhanced first hyperpolarizability for nonlinear optical (NLO) material design. The well-characterized crystal structure (P2₁/c, β=93.93°) supports solid-state polymorphism studies. Ideal as an agrochemical and pharmaceutical intermediate scaffold. Confirm lot-specific purity (≥97%) and request a quote for your required batch size.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 134283-49-1
Cat. No. B3047041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxybenzaldehyde oxime
CAS134283-49-1
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NO)O
InChIInChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3/b9-5-
InChIKeyRJJVVYVLHWMYAA-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxybenzaldehyde Oxime (CAS 134283-49-1) for Research and Industrial Procurement


4-Hydroxy-3-methoxybenzaldehyde oxime (synonym: vanillin oxime; CAS 134283-49-1 for E-isomer, CAS 2874-33-1 for unspecified stereochemistry) is an aromatic oxime derived from vanillin [1]. It belongs to the benzaldehyde oxime class and is structurally characterized by a 4-hydroxy-3-methoxyphenyl core with an oxime (-C=N-OH) functionality replacing the aldehyde group [2]. This compound serves as a synthetic intermediate for agrochemical and pharmaceutical precursors [3] and has been evaluated for applications including AChE reactivation, metal complexation, and nonlinear optical materials [4].

Why Generic Substitution of 4-Hydroxy-3-methoxybenzaldehyde Oxime Fails in Research Applications


Substitution with unsubstituted benzaldoxime or mono-substituted analogs (e.g., 4-hydroxybenzaldoxime, 4-methoxybenzaldehyde oxime) is not scientifically valid due to quantitative differences in key performance parameters. In AChE reactivation assays, 4-hydroxy-3-methoxybenzaldoxime exhibits 8.90% enzyme reactivation following dichlorvos inhibition, whereas 4-hydroxybenzaldoxime (lacking the 3-methoxy group) demonstrates 32.83% reactivation—a 3.7-fold difference [1]. In computational studies, the compound shows a lower HOMO-LUMO energy gap (4.12 eV) compared to 4-methoxybenzaldehyde oxime (4.45 eV), indicating distinct electronic properties [2]. Additionally, the compound's hydrogen-bonding network in the crystalline state differs fundamentally from analogs lacking the 3-methoxy substituent [3]. These quantifiable differences demonstrate that in-class compounds cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methoxybenzaldehyde Oxime Procurement


AChE Reactivation: Vanillin Oxime vs. 4-Hydroxybenzaldoxime

In human erythrocyte acetylcholinesterase (AChE) assays, 4-hydroxy-3-methoxybenzaldoxime (vanillin oxime) exhibits modest enzyme reactivation activity (8.90%) following inhibition by the organophosphate dichlorvos. In direct comparison, 4-hydroxybenzaldoxime—a closely related analog lacking the 3-methoxy group—demonstrates 32.83% reactivation under identical conditions, a 3.7-fold higher activity [1]. The unsubstituted parent compound benzaldoxime shows 9.21% reactivation, statistically similar to vanillin oxime [1].

Acetylcholinesterase Organophosphate poisoning Enzyme reactivation

HOMO-LUMO Energy Gap: Vanillin Oxime vs. 4-Methoxybenzaldehyde Oxime

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that 4-hydroxy-3-methoxybenzaldehyde oxime (hmboH) possesses a HOMO-LUMO energy gap of 4.12 eV in ethanol. The closely related analog 4-methoxybenzaldehyde oxime (mboH), which lacks the 3-hydroxy group, exhibits a larger gap of 4.45 eV under identical computational conditions—a difference of 0.33 eV (approximately 7.4%) [1]. This gap difference correlates with distinct nonlinear optical (NLO) response properties [1].

DFT calculation Electronic structure Nonlinear optics

Aldehyde Oxidase Inhibition: Vanillin Oxime vs. 3-Hydroxy-4-methoxybenzaldehyde

The aldehyde parent compound 3-hydroxy-4-methoxybenzaldehyde (a regioisomer of vanillin with swapped OH/OCH₃ positions) inhibits guinea pig liver aldehyde oxidase at 0.1 mM concentration, achieving 87% and 85% inhibition of phenanthridine and N-methylphthalazine oxidation, respectively [1]. In contrast, 4-hydroxy-3-methoxybenzaldehyde oxime (the oxime derivative) shows weak inhibition of human SSADH and GABA-AT with IC50 values of 1.00 × 10⁶ nM (1 mM), indicating substantially lower potency against these targets [2].

Aldehyde oxidase Enzyme inhibition Substrate specificity

Crystal Structure and Hydrogen Bonding: Distinct Packing vs. Other 4-OH Benzaldoximes

Single-crystal X-ray diffraction analysis reveals that 4-hydroxy-3-methoxybenzaldehyde oxime crystallizes in space group P2₁/c with unit cell parameters a = 6.372 Å, b = 16.6462 Å, c = 7.57 Å, β = 93.93°, and cell volume = 801.06 ų at 296 K [1]. The hydrogen-bonding network involves the oxime -OH, phenolic -OH, and methoxy oxygen, creating a distinct packing arrangement that differs from other 4-OH-substituted benzaldehyde oximes lacking the 3-methoxy group [1].

X-ray crystallography Hydrogen bonding Solid-state structure

Recommended Research and Industrial Applications for 4-Hydroxy-3-methoxybenzaldehyde Oxime Procurement


AChE Reactivation Studies Requiring Low-Activity Control

For organophosphate poisoning research, 4-hydroxy-3-methoxybenzaldehyde oxime provides a low-activity benchmark (8.90% reactivation) against which higher-activity analogs like 4-hydroxybenzaldoxime (32.83%) can be compared [1]. This enables structure-activity relationship (SAR) studies examining the negative contribution of the 3-methoxy substituent to enzyme reactivation efficacy.

Nonlinear Optical (NLO) Materials Development

The compound's HOMO-LUMO gap of 4.12 eV (in ethanol), which is 0.33 eV smaller than 4-methoxybenzaldehyde oxime, makes it suitable for NLO applications requiring enhanced polarizability and first hyperpolarizability [1]. DFT-calculated NLO parameters indicate potential for optical limiting and frequency conversion materials [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Precursors

As disclosed in patent literature, benzaldehyde oximes including this compound serve as important precursors for the synthesis of agrochemical and pharmaceutical active substances [1]. The oxime functionality enables subsequent transformations to nitriles, amines, and heterocyclic scaffolds.

Crystallographic and Solid-State Chemistry Studies

The well-characterized crystal structure (space group P2₁/c, β = 93.93°, V = 801.06 ų) makes this compound suitable for solid-state investigations, including polymorphism studies, hydrogen-bonding network analysis, and computational crystal structure prediction validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-methoxybenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.